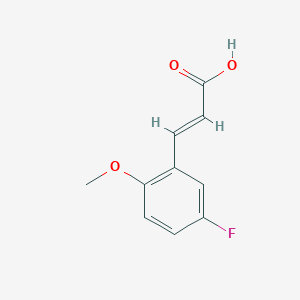
(+)-Deoxocassine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Deoxocassine is a useful research compound. Its molecular formula is C₁₈H₃₇NO and its molecular weight is 283.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis from d-xylose
A significant advancement in the synthesis of (+)-deoxocassine was achieved by deriving it from d-xylose. Key steps in this process included alkyl Grignard reaction, S N 2 substitution by azide, Wittig reaction, and reductive amination. This synthesis presents a concise and efficient method for producing this compound (Kishore et al., 2012).
Diastereoselective Reduction in Synthesis
The diastereoselective reduction of chiral piperidine β-enamino esters and ketones played a crucial role in synthesizing this compound. This process led to the successful creation of 2,3- or 2,3,6-substituted piperidines, demonstrating a versatile approach to synthesizing this compound (Noël et al., 2007).
Asymmetric Aminohydroxylation Route
An asymmetric aminohydroxylation route was developed to create cis-2,6-disubstituted piperidine-3-ol, which was then applied to the synthesis of (−)-deoxocassine. This method demonstrated efficiency, flexibility, and convergence, showcasing an innovative approach to synthesizing this alkaloid (Kandula & Kumar, 2006).
Aza-Achmatowicz Approach
The aza-Achmatowicz oxidation method was employed to synthesize several cis-2,3,6-trisubstituted piperidines, including this compound. This approach facilitated the facile synthesis of piperidin-3-ol alkaloids, highlighting its utility in creating complex molecular structures (Cassidy & Padwa, 2004).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of (+)-Deoxocassine involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "L-tyrosine", "2,4-dimethoxybenzaldehyde", "methyl vinyl ketone", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "petroleum ether", "methanol", "ethyl acetate", "water" ], "Reaction": [ "1. Protection of the amino group of L-tyrosine with tert-butyloxycarbonyl (BOC) group in the presence of acetic acid and hydrochloric acid.", "2. Condensation of BOC-L-tyrosine with 2,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form the corresponding Schiff base.", "3. Reduction of the Schiff base with sodium borohydride in methanol to obtain the corresponding amine.", "4. Protection of the phenolic hydroxyl group with a methyl ether group using dimethyl sulfate in the presence of sodium hydroxide.", "5. Dehydration of the protected amine with methyl vinyl ketone in the presence of acetic acid to form the corresponding imine.", "6. Reduction of the imine with sodium borohydride in methanol to obtain the corresponding amine.", "7. Deprotection of the BOC group with hydrochloric acid in diethyl ether to obtain the free amine.", "8. Purification of the free amine by column chromatography using petroleum ether and ethyl acetate as eluents to obtain (+)-Deoxocassine.", ] } | |
CAS番号 |
38726-62-4 |
分子式 |
C₁₈H₃₇NO |
分子量 |
283.49 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


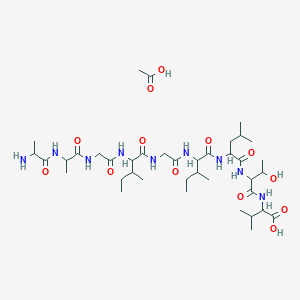

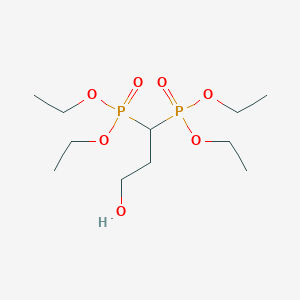
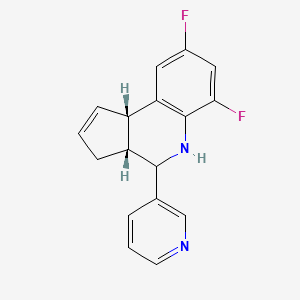
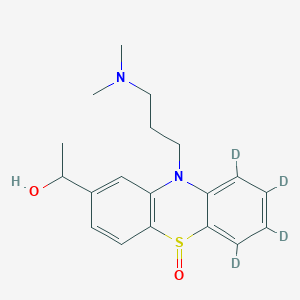
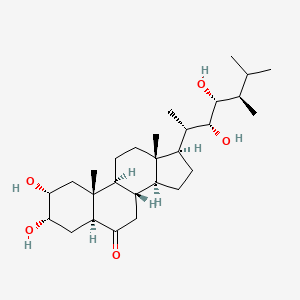
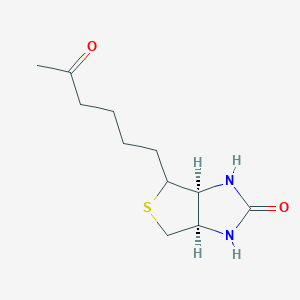
![[1'-13C]uridine](/img/structure/B1146227.png)
